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Abstract: Potassium hydrogen maleate (KHM) is a notable acid salt renowned for its
exceptionally short and strong intramolecular hydrogen bond. This technical guide provides a
comprehensive analysis of its crystal structure, determined by X-ray and neutron diffraction
studies. We present detailed crystallographic data, including unit cell parameters, space group,
and key intramolecular dimensions. The guide outlines the experimental protocols for crystal
synthesis and structural analysis and employs visualizations to illustrate the crystal packing and
molecular geometry. The defining feature of KHM is a symmetrically centered hydrogen bond
within the planar hydrogen maleate anion, a characteristic that has made it a model system for
studying low-barrier hydrogen bonds.

Introduction

Potassium hydrogen maleate, an acid salt of maleic acid, has been the subject of extensive
crystallographic research primarily due to the nature of the hydrogen bond within the hydrogen
maleate anion (TOOC-CH=CH-COOH). Unlike many carboxylic acids, the cis configuration of
the maleate anion forces the two carboxyl groups into close proximity, facilitating the formation
of a very short and strong intramolecular hydrogen bond. Early infrared studies suggested this
bond was stronger than that in maleic acid itself and likely symmetrical. Subsequent definitive
studies using X-ray and neutron diffraction have confirmed this, establishing the KHM crystal as
a classic example of a resonance-assisted hydrogen bond (RAHB). Understanding this
structure is crucial for fields ranging from crystal engineering to theoretical chemistry and
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provides a fundamental model for proton transfer dynamics relevant in various chemical and
biological systems.

Crystal Structure and Data

The crystal structure of potassium hydrogen maleate was famously determined by S.F. Darlow
and W. Cochran. The structure consists of alternating layers of potassium (K+) cations and
planar hydrogen maleate anions. Each potassium cation is coordinated to eight oxygen atoms
from the surrounding anions, creating a stable three-dimensional lattice.[1]

Crystallographic Data

The crystal system is orthorhombic, belonging to the space group Pbcm.[1] This space group
imposes a mirror plane of symmetry on the hydrogen maleate anion. Detailed crystallographic
data are summarized in Table 1.

Table 1: Crystal Data and Structure
Refinement for Potassium Hydrogen

Maleate

Parameter Value
Empirical Formula K*[CaH304]~
Crystal System Orthorhombic
Space Group Pbcm

Unit Cell Dimensions

a 4.578 (+ 0.002) A[1]
b 7.791 (+ 0.004) A[1]
c 15.953 (+ 0.005) A[1]
Volume (V) 569.4 A3

Molecules per Unit Cell (2) 4[1]

Calculated Density 1.82 g/cm3
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Molecular Geometry and the Intramolecular Hydrogen
Bond

The most significant feature of the potassium hydrogen maleate crystal is the geometry of the
hydrogen maleate anion. The anion is planar, a conformation locked in place by a strong,
intramolecular hydrogen bond.[1] Neutron diffraction studies have confirmed that this hydrogen
bond is symmetrical, with the hydrogen atom located at the center of the O-:-O axis. This
results in an exceptionally short O---O distance. Key intramolecular bond lengths and angles

are detailed in Table 2.
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Table 2: Selected Intramolecular Bond
Lengths and Angles for the Hydrogen
Maleate Anion

Bond / Angle Value (A or °)

Hydrogen Bond

O---O distance 2.437 (+ 0.004) A[1]

Carboxylate Group

Cl1-01 1.259 A
Cl1-02 1.259 A
C4-03 1.259 A
C4-04 1.259 A

Carbon Backbone

Cl-C2 1.493 A
Cc2=C3 1.341 A
C3-C4 1.493 A
Angles

01-C1-02 124.2°
01-C1-C2 117.9°
Cl1-C2=C3 129.7°

Note: Specific bond lengths and angles for the
carbon-oxygen and carbon-carbon framework
are based on the refined structure from the

foundational study by Darlow and Cochran.

Experimental Methodologies
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The determination of the crystal structure of potassium hydrogen maleate relies on the
synthesis of high-quality single crystals followed by diffraction-based analysis.

Synthesis and Crystal Growth

A generalized protocol for the synthesis of potassium hydrogen maleate single crystals is
outlined below. This method is based on standard procedures for growing acid salts from
aqueous solutions.
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Figure 1: Generalized workflow for the synthesis of KHM single crystals.
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Protocol:

e Preparation: Equimolar amounts of maleic acid and a potassium base (e.g., potassium
hydroxide or potassium carbonate) are dissolved separately in deionized water.

e Reaction: The potassium base solution is added slowly to the maleic acid solution with
constant stirring to control the exothermic reaction.

o Crystallization: The resulting solution of potassium hydrogen maleate is filtered to remove
any impurities and then allowed to stand undisturbed. Single crystals suitable for diffraction
are grown via slow evaporation of the solvent at a constant temperature over several days to
weeks.

o Harvesting: The formed colorless crystals are carefully removed from the mother liquor and
dried.

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique used to determine the
unit cell, space group, and positions of non-hydrogen atoms.
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Figure 2: Experimental workflow for Single-Crystal X-ray Diffraction.

Protocol:
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e A suitable single crystal is mounted on a goniometer head.

e The crystal is placed in a diffractometer and cooled to reduce thermal vibrations (e.g., to 100
K).

e ltis irradiated with a monochromatic X-ray beam.

» As the crystal is rotated, the diffracted X-rays are recorded by a detector. For the original
KHM structure, 800 independent reflections were recorded.

e The collected data are processed to yield a set of structure factors.
e The phase problem is solved to generate an initial electron density map.

e The atomic positions and thermal parameters are refined using least-squares methods to
best fit the experimental data.

Neutron Diffraction: Due to the weak scattering of X-rays by hydrogen atoms, neutron
diffraction is essential for accurately locating the proton within the hydrogen bond. Neutrons
scatter from atomic nuclei, providing precise positions for light atoms like hydrogen. This
technique was crucial in confirming the symmetric nature of the hydrogen bond in KHM.[2] The
experimental setup is analogous to SCXRD but uses a neutron source (from a nuclear reactor
or spallation source) instead of an X-ray source.

Structural Features and Implications
Crystal Packing

The crystal structure is characterized by a layered arrangement, which can be visualized as
sheets of hydrogen maleate anions separated by layers of potassium cations. This packing is
primarily governed by the strong ionic interactions between the negatively charged carboxylate
groups and the K* ions.

Figure 3: Logical diagram of the layered crystal packing in KHM.

The Hydrogen Maleate Anion and its Symmetrical Bond

The defining feature is the planar seven-membered ring-like structure formed by the maleate
backbone and the intramolecular hydrogen bond. The O---H---O bond is linear and the
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hydrogen is centrally located, which is consistent with a single-well potential energy surface for
the proton.

Figure 4: Structure of the hydrogen maleate anion with its symmetrical bond.

Conclusion

The crystal structure of potassium hydrogen maleate is a cornerstone in the study of chemical
bonding. It provides definitive, high-precision data on a system containing one of the shortest
and strongest known intramolecular hydrogen bonds. The orthorhombic structure, with its
alternating layers of cations and planar anions, is stabilized by extensive ionic interactions. The
symmetrical, centered nature of the O---H---O bond within the hydrogen maleate anion,
confirmed by neutron diffraction, makes KHM an invaluable model system for researchers in
crystallography, spectroscopy, and computational chemistry who seek to understand the
fundamental principles of proton localization and transfer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1232174?utm_src=pdf-custom-synthesis
https://www.chem.pku.edu.cn/zxyu/docs/2020-02/20200213204043638928.pdf
https://re.public.polimi.it/retrieve/cc060b79-c15a-4f6d-98cb-363d751162e2/Structural_Maleates_re_final.pdf
https://www.benchchem.com/product/b1232174#potassium-hydrogen-maleate-crystal-structure
https://www.benchchem.com/product/b1232174#potassium-hydrogen-maleate-crystal-structure
https://www.benchchem.com/product/b1232174#potassium-hydrogen-maleate-crystal-structure
https://www.benchchem.com/product/b1232174#potassium-hydrogen-maleate-crystal-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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